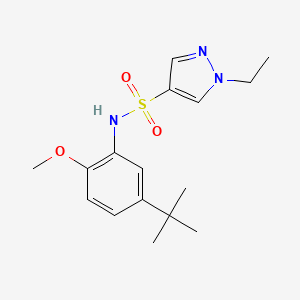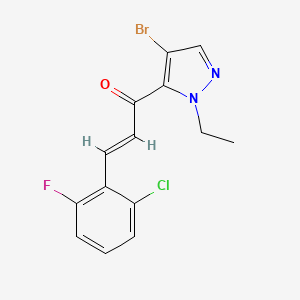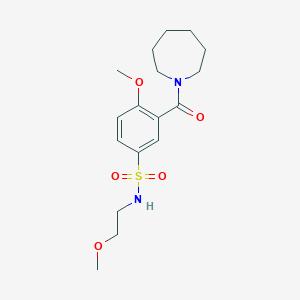
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as TEPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been used in various biochemical and physiological studies.
作用機序
TEPPS acts as a competitive inhibitor of the anion exchanger by binding to the transport site of the protein. It prevents the exchange of chloride and bicarbonate ions across the cell membrane, leading to a disruption in the acid-base balance and cell volume regulation.
Biochemical and Physiological Effects:
TEPPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TEPPS has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
実験室実験の利点と制限
One of the major advantages of using TEPPS in lab experiments is its high potency as an inhibitor of the anion exchanger. It has been shown to be more effective than other inhibitors, such as 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). However, TEPPS has some limitations, such as its low solubility in water, which can affect its effectiveness in some experiments.
将来の方向性
TEPPS has a wide range of potential applications in scientific research. One future direction could be to investigate its role in the treatment of cancer and inflammation. Another direction could be to study its effects on the central nervous system and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to optimize the synthesis method of TEPPS and improve its solubility in water to enhance its effectiveness in experiments.
Conclusion:
TEPPS is a unique chemical compound that has gained significant attention in scientific research due to its potent inhibitory effects on the anion exchanger. It has been used in various biochemical and physiological studies and has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
合成法
The synthesis of TEPPS involves the reaction of 5-tert-butyl-2-methoxyphenylhydrazine with ethyl 4-chlorobenzenesulfonate in the presence of a base. This reaction leads to the formation of a pyrazole ring, which is then sulfonated using sodium sulfite and sulfuric acid. The final product is obtained after purification using column chromatography.
科学的研究の応用
TEPPS has been extensively used in scientific research as a tool for studying the transport of anions across cell membranes. It is a potent inhibitor of the anion exchanger, which is responsible for the exchange of chloride and bicarbonate ions across the cell membrane. TEPPS has been used in various studies to investigate the role of the anion exchanger in physiological processes, such as acid-base balance, ion transport, and cell volume regulation.
特性
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-6-19-11-13(10-17-19)23(20,21)18-14-9-12(16(2,3)4)7-8-15(14)22-5/h7-11,18H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZKPZNOWFMSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)
![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5442252.png)
![N-isobutyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5442270.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)


![(2R)-2-amino-2-phenyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B5442306.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![2-{[4-(1,3-benzothiazol-2-yl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5442330.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)